Methyl trithion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN MOST ORG SOLVENTS

SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER

In water, 1.60 mg/l @ 20 °C

Synonyms

Canonical SMILES

Enzyme Inhibition

Researchers utilize MT to study enzyme function by inhibiting their activity. MT can bind to specific sites on enzymes, preventing them from performing their normal catalytic tasks. This allows scientists to understand the mechanisms of enzyme action and identify potential drug targets for various diseases. Source: [Methyl Trithion | CAS 953-17-3 | SCBT - Santa Cruz Biotechnology: ]

Protein Interactions

MT can be used to probe protein-protein interactions. By attaching a reporter molecule to MT, researchers can monitor its binding to specific proteins, providing insights into protein function and cellular processes. Source: [Methyl Trithion | CAS 953-17-3 | SCBT - Santa Cruz Biotechnology: ]

Biodegradation Studies

Methyl trithion serves as a model compound in biodegradation research. Scientists investigate the processes by which microorganisms break down organic compounds, including MT. This research helps understand the fate of pollutants in the environment and develop strategies for bioremediation.

- Microbial Degradation Pathways: By studying the breakdown of MT by different microorganisms, researchers can elucidate the specific enzymes and pathways involved in its biodegradation. This knowledge is crucial for developing bioremediation strategies for various environmental contaminants. Source: [Methyl Trithion | CAS 953-17-3 | SCBT - Santa Cruz Biotechnology: ]

Organic Synthesis

Methyl trithion finds application as a reagent in organic synthesis. Its unique chemical properties allow it to participate in various reactions, enabling the creation of complex organic molecules.

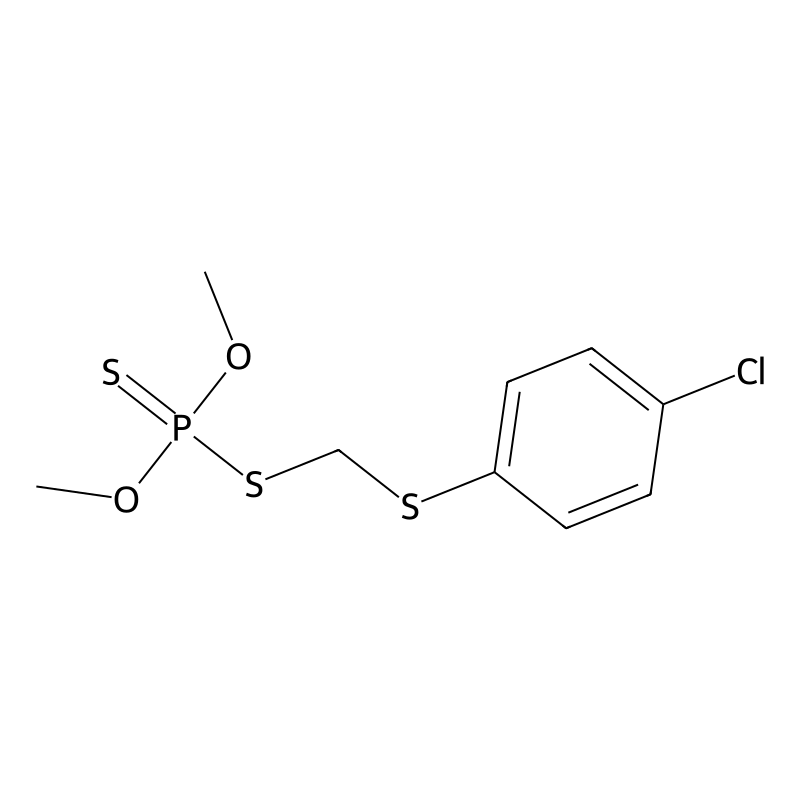

Methyl trithion is an organophosphate compound with the chemical formula and a CAS Registry Number of 953-17-3. It is characterized by its structure, which includes a phosphorus atom bonded to sulfur atoms, a chlorine atom, and a methyl group. Methyl trithion appears as a colorless to yellow liquid with a distinct odor reminiscent of rotten eggs due to the presence of sulfur. It is primarily used as an insecticide and acaricide in agricultural applications, targeting a variety of pests.

- Methyl trithion is a highly toxic compound and can be fatal if swallowed, inhaled, or absorbed through the skin [].

- It inhibits acetylcholinesterase, a critical enzyme in the nervous system, leading to a variety of neurological symptoms [].

- Due to its high toxicity and potential for environmental contamination, its use is restricted in many countries [].

The compound can also react with hydroxyl radicals in the atmosphere, with an estimated rate constant for this reaction being . Additionally, methyl trithion can undergo hydrolysis, resulting in various degradation products that may possess different biological activities.

Methyl trithion exhibits significant biological activity primarily as a neurotoxin. Its mechanism of action involves irreversible inhibition of acetylcholinesterase, leading to toxic effects in insects and other pests. The acute toxicity levels are notably high, making it effective for pest control but also raising concerns regarding environmental and human health impacts. The metabolism of methyl trithion in mammals results in several less toxic metabolites, indicating that while it is acutely toxic, its degradation products may be less harmful .

Methyl trithion can be synthesized through several methods involving phosphorus and sulfur chemistry. One common method includes the reaction of chlorinated phenolic compounds with phosphorus pentasulfide in the presence of a methylating agent. This process typically involves:

- Formation of Intermediate Compounds: Reaction between chlorinated phenols and phosphorus pentasulfide.

- Methylation: Introduction of methyl groups through methyl iodide or dimethyl sulfate.

Each step must be carefully controlled to yield high purity methyl trithion.

Methyl trithion is primarily used as a pesticide in agricultural settings. Its applications include:

- Insecticide: Effective against various agricultural pests.

- Acaricide: Used to control mite populations.

- Research: Studied for its potential effects on non-target species and its environmental persistence.

Due to its toxicity profile, its use is regulated in many countries to mitigate risks to human health and the environment.

Studies on the interactions of methyl trithion with biological systems have revealed its potent inhibitory effects on acetylcholinesterase across various species, including insects and mammals. Research indicates that exposure can lead to acute toxicity symptoms such as muscle twitching, respiratory distress, and even death if not managed promptly . Furthermore, interaction studies have highlighted potential synergistic effects when combined with other pesticides or environmental stressors, necessitating careful assessment during application.

Methyl trithion shares structural similarities with several other organophosphate compounds. Below are some related compounds along with a brief comparison:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Carbophenothion | Used as an insecticide; similar mechanism of action. | |

| Azinphos-methyl | Another organophosphate insecticide; high toxicity levels. | |

| Chlorpyrifos | Widely used pesticide; also inhibits acetylcholinesterase. |

Methyl trithion's uniqueness lies in its specific structure that includes multiple sulfur atoms bonded to phosphorus, which may influence its reactivity and biological activity compared to other organophosphates. Its distinct odor and physical properties also set it apart from similar compounds.

Color/Form

Liquid or powde

XLogP3

LogP

log Kow= 4.82

Odor

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

US PATENT 2,793,224.

...COMPATIBLE WITH OTHER COMMON PESTICIDES.

.../IT/ IS A NON-SYSTEMIC ACARICIDE SIMILAR IN RANGE OF ACTIVITY TO ITS HOMOLOGUE CARBOPHENOTHION BUT MORE EFFECTIVE AGAINST COTTON BOLL WEEVIL; GENERALLY USED @ 50-100 G AI/100 L.

For more General Manufacturing Information (Complete) data for METHYL TRITHION (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

UV SPECTROPHOTOMETRIC METHOD, ISOOCTANE SOLVENT. MENN ET AL; ANALYTICAL METHODS FOR PESTICIDES, PLANT GROWTH REGULATORS, & FOOD ADDITIVES, (G ZWEIG, ED) II: 45, ACADEMIC, NY, (1964).

EPA-B Method PMD-TLC. Thin-Layer Chromatography Systems for Identification of Pesticides - System 2.